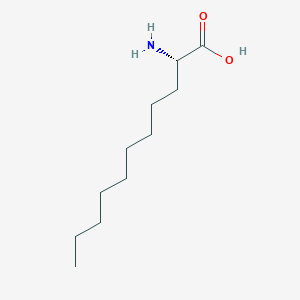

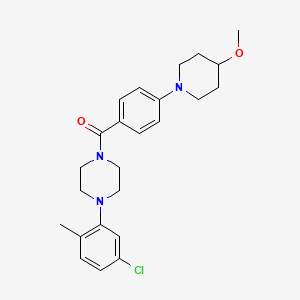

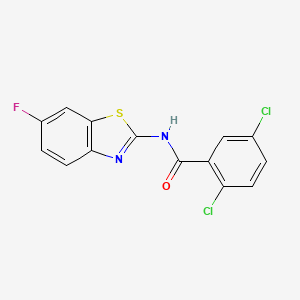

![molecular formula C9H16ClNO2 B2492804 Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride CAS No. 2193051-99-7](/img/structure/B2492804.png)

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a chemical compound with significant interest in synthetic and medicinal chemistry due to its complex structure and potential pharmacological activities. This compound represents a class of bicycles and is an essential pharmacophore for diversified pharmacological activities.

Synthesis Analysis

The synthesis of related octahydrocyclopenta[b]pyrrole derivatives involves various methodologies, including the nucleophilic addition to N-acyliminium ions, Diels-Alder reactions, and oxidation reactions. For instance, hexahydro- and methoxy-derivatives of octahydrocyclopenta[b]-pyrrole carboxylates have been synthesized from oxalylation of enamines, followed by addition of water or methanol (Seo Won-Jun et al., 1994). Additionally, an efficient process for synthesizing tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage as a key step (R. Bahekar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds indicates that the pyrrolopyrrole fragment within these molecules exhibits nonplanar conformations with conformations close to half-chair forms. This structural feature is crucial for understanding the compound's chemical reactivity and interactions (J. Quiroga et al., 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic additions, cycloadditions, and oxidation processes, demonstrating a range of chemical properties. Notably, certain derivatives have shown to oxidize amines and alcohols in an autorecycling process, with efficiency higher under photoirradiation compared to thermal processes (Yuhki Mitsumoto, M. Nitta, 2004).

Physical Properties Analysis

While specific details on the physical properties of Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride were not directly found, the synthesis and structural analyses of related compounds provide insights into their stability, solubility, and thermal properties, which are essential for their application in various fields.

Chemical Properties Analysis

The chemical properties of octahydrocyclopenta[b]pyrrole derivatives, including Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, are characterized by their reactivity towards various chemical transformations. These include reductive work-ups, regioselective syntheses, and reactions leading to the formation of complex heterocyclic structures (J. Ney, J. Wolfe, 2005).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride and its derivatives have been extensively studied for their antimicrobial properties. For instance, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from derivatives of this compound, displayed significant bactericidal and fungicidal activities. These activities were comparable to established antibiotics like streptomycin and fusidic acid, underscoring their potential as novel antimicrobial agents (Al-Omar & Amr, 2010). Similarly, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring in the structure (Hublikar et al., 2019).

Synthesis and Chemical Properties

The compound and its analogs are also pivotal in synthesizing various complex molecules. For example, methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates were prepared by reacting starting compounds with excess chloromethyloxirane, leading to compounds that undergo oxirane ring opening by heterocyclic amines, indicating potential applications in organic synthesis (Krutošíková et al., 2001). Also, 2-methyleneaziridines tethered to alkene or alkyne acceptors through this compound underwent cis-octahydrocyclopenta[c]pyrroles formation, creating up to four contiguous stereocenters in a diastereocontrolled manner after reductive work-up (Griffin et al., 2012).

Crystal Engineering and Supramolecular Structures

The compound's derivatives have also been noted for their applications in crystal engineering. For instance, pyrrole-2-carboxylate dimer, derived from similar compounds, acts as a robust supramolecular synthon, potentially useful in the self-assembly of crystal engineering due to its demonstrated robustness in density functional calculation (Yin & Li, 2006).

Eigenschaften

IUPAC Name |

methyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-5-6-3-2-4-7(6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDVSUDJGYRQRQ-WQYNNSOESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCC2N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

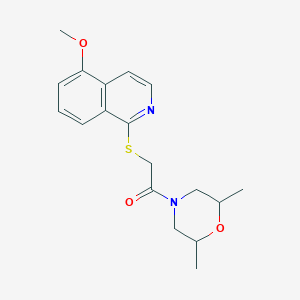

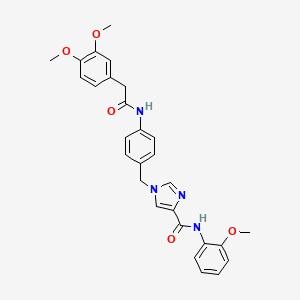

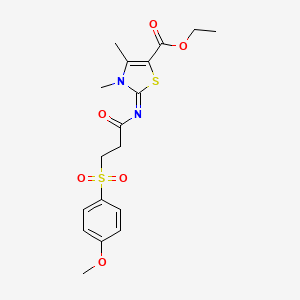

![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)

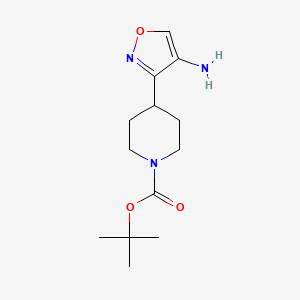

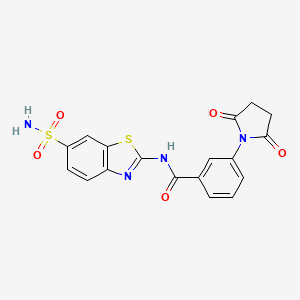

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)

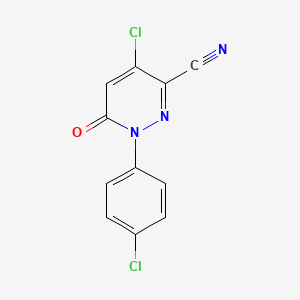

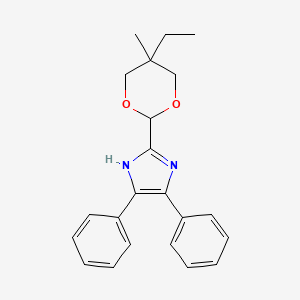

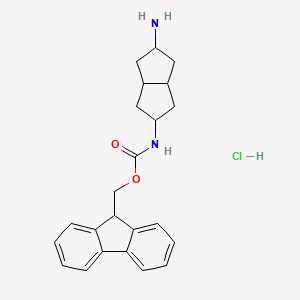

![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)